molecular formula C10H8BrN B1323582 2-Bromo-3-(2-cyanophenyl)-1-propene CAS No. 731772-25-1

2-Bromo-3-(2-cyanophenyl)-1-propene

Cat. No.: B1323582
CAS No.: 731772-25-1
M. Wt: 222.08 g/mol
InChI Key: KDHATUAMZYUBKZ-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-cyanophenyl)-1-propene is an organic compound that features a bromine atom, a cyano group, and a phenyl ring attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene typically involves the bromination of 3-(2-cyanophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(2-cyanophenyl)-1-propene in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of bromine and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-cyanophenyl)-1-propene can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as m-chloroperbenzoic acid in dichloromethane.

    Reduction: Reagents such as lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of 3-(2-cyanophenyl)-1-propylamine or 3-(2-cyanophenyl)-1-propylthiol.

    Oxidation: Formation of 2-bromo-3-(2-cyanophenyl)-1,2-epoxypropane.

    Reduction: Formation of 2-bromo-3-(2-aminophenyl)-1-propene.

Scientific Research Applications

2-Bromo-3-(2-cyanophenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(2-nitrophenyl)-1-propene: Similar structure but with a nitro group instead of a cyano group.

    2-Bromo-3-(2-methylphenyl)-1-propene: Similar structure but with a methyl group instead of a cyano group.

Uniqueness

2-Bromo-3-(2-cyanophenyl)-1-propene is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHATUAMZYUBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641131
Record name 2-(2-Bromoprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-25-1
Record name 2-(2-Bromo-2-propen-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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